5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl 3-fluoropropyl sulfide
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Overview
Description
5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl 3-fluoropropyl sulfide is a heterocyclic compound that belongs to the triazolopyrimidine family This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with additional methyl and fluoropropyl sulfide substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl 3-fluoropropyl sulfide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine with 3-fluoropropyl thiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl 3-fluoropropyl sulfide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the fluoropropyl sulfide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the fluorine atom or to alter the oxidation state of the sulfur atom.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl 3-fluoropropyl sulfide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral and anticancer agent due to its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with cellular components and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl 3-fluoropropyl sulfide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to changes in cellular behavior .
Comparison with Similar Compounds
Similar Compounds
- **5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol
- **5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid
- **5,7-Diethyl[1,2,4]triazolo[1,5-a]pyrimidine
- **7-Isobutyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
The presence of the 3-fluoropropyl sulfide group in 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl 3-fluoropropyl sulfide distinguishes it from other similar compounds. This functional group imparts unique chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-(3-fluoropropylsulfanyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN4S/c1-7-6-8(2)15-9(12-7)13-10(14-15)16-5-3-4-11/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJSXYQATDNKCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)SCCCF)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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